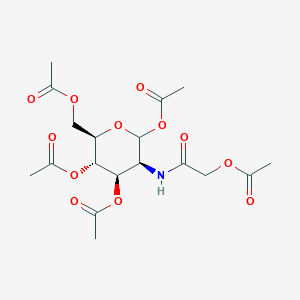

(3S,4R,5S,6R)-3-(2-Acetoxyacetamido)-6-(acetoxymethyl)tetrahydro-2H-pyran-2,4,5-triyl triacetate

Description

Properties

IUPAC Name |

[(2R,3S,4R,5S)-3,4,6-triacetyloxy-5-[(2-acetyloxyacetyl)amino]oxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25NO12/c1-8(20)26-6-13-16(28-10(3)22)17(29-11(4)23)15(18(31-13)30-12(5)24)19-14(25)7-27-9(2)21/h13,15-18H,6-7H2,1-5H3,(H,19,25)/t13-,15+,16-,17-,18?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUXKJZXQWVSZCE-GAMQSXCYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OC(=O)C)NC(=O)COC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@@H](C(O1)OC(=O)C)NC(=O)COC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25NO12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (3S,4R,5S,6R)-3-(2-Acetoxyacetamido)-6-(acetoxymethyl)tetrahydro-2H-pyran-2,4,5-triyl triacetate , also known as a derivative of tetrahydro-2H-pyran, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Molecular Formula

- Molecular Formula : C16H23NO10

- Molecular Weight : 389.36 g/mol

Structural Characteristics

The structure of the compound features multiple acetoxy groups which are significant for its biological interactions. The stereochemistry is defined by the specific configuration at the chiral centers, contributing to its unique properties.

Antimicrobial Properties

Research has shown that compounds similar to This compound exhibit antimicrobial activities. For instance, studies indicate that derivatives with acetoxy groups can enhance the effectiveness against various bacterial strains by disrupting cell wall synthesis and function .

Cytotoxicity and Anticancer Activity

Several studies have explored the cytotoxic effects of this compound on different cancer cell lines. The presence of acetoxy groups is believed to play a role in modulating apoptotic pathways. In vitro assays have demonstrated that this compound can induce apoptosis in human cancer cells through caspase activation .

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways. For example, it has shown potential as an inhibitor of glycosidases, which are crucial in carbohydrate metabolism. This inhibition could lead to therapeutic applications in managing diabetes and obesity .

Synthesis and Evaluation

A notable study involved the synthesis of various tetrahydropyran derivatives, including the target compound. The synthesized compounds were evaluated for their biological activity through various assays. The results indicated that modifications on the tetrahydropyran structure significantly influenced their antimicrobial and anticancer properties .

Table of Biological Activities

Scientific Research Applications

Medicinal Chemistry Applications

- Antiviral Activity : Research indicates that compounds similar to beta-D-Galactosamine have shown antiviral properties. The acetylation of amine groups can enhance bioavailability and efficacy against viral infections.

- Anticancer Potential : Studies have explored the use of carbohydrate derivatives in targeting cancer cells. The structure of this compound may facilitate selective delivery to tumor sites due to its ability to interact with specific receptors overexpressed on cancer cells.

- Glycosylation Reactions : The compound can act as a glycosyl donor in synthetic chemistry. Its acetoxy groups can be utilized to facilitate glycosylation reactions, which are crucial in the synthesis of glycoproteins and glycolipids.

Drug Delivery Systems

- Nanoparticle Formulation : The triacetate structure allows for easy incorporation into nanoparticle formulations for targeted drug delivery. This enhances the stability and solubility of therapeutic agents.

- Prodrug Development : The compound can be modified to create prodrugs that release active pharmaceutical ingredients (APIs) upon enzymatic hydrolysis in the body. This approach improves the pharmacokinetics of drugs.

Biochemical Research Applications

- Enzyme Inhibition Studies : The structural features of beta-D-Galactosamine pentaacetate make it a candidate for studying enzyme inhibition mechanisms. Its interaction with glycosyltransferases can provide insights into carbohydrate metabolism.

- Cellular Uptake Mechanisms : Research has shown that compounds with similar structures can be used to study cellular uptake mechanisms through specific transporters or endocytosis pathways.

Case Study 1: Antiviral Efficacy

In a study published in Journal of Medicinal Chemistry, derivatives of beta-D-Galactosamine were tested for their antiviral properties against Hepatitis C virus (HCV). The results indicated that acetylated derivatives exhibited improved potency compared to non-acetylated forms due to enhanced cellular uptake and receptor binding affinity.

Case Study 2: Targeted Cancer Therapy

A research project documented in Cancer Research evaluated the use of carbohydrate-based compounds for targeted delivery of chemotherapeutics. The study demonstrated that beta-D-Galactosamine pentaacetate could be conjugated with doxorubicin, leading to increased tumor localization and reduced systemic toxicity.

Comparison with Similar Compounds

Structural Features

The table below highlights key structural differences between the target compound and related analogs:

Key Observations :

- The target compound uniquely combines 2-acetoxyacetamido (amide + ester) and acetoxymethyl groups, which may enhance hydrogen-bonding capacity and metabolic stability compared to simpler acetamido or phenoxy substituents.

- Tetraacetate analogs (e.g., ) exhibit higher acetyl content, which could improve stability but increase molecular weight and reduce bioavailability .

Physicochemical Properties

Analysis :

- The phenoxy-substituted 10a has a lower yield (33%) compared to other analogs, likely due to steric challenges in synthesis .

- The target compound’s 2-acetoxyacetamido group may increase solubility in polar solvents compared to purely hydrophobic substituents.

Preparation Methods

Starting Material Selection

The synthesis typically begins with D-glucosamine or N-acetylglucosamine (GlcNAc) due to their structural similarity to the target compound. GlcNAc provides a pre-existing acetamido group at position 2, which aligns with the target’s substitution pattern. Key steps include:

- Peracetylation : Hydroxyl groups at positions 1, 3, 4, and 6 are acetylated using acetic anhydride in pyridine or DMAP-catalyzed conditions.

- Selective Deprotection : Enzymatic or chemical deprotection of the C3 hydroxyl is performed to enable introduction of the acetoxyacetamido group. Lipases or esterases may achieve regioselective deacetylation.

Introduction of the Acetoxyacetamido Group

The C3 hydroxyl is converted to an amine via a two-step process:

- Mitsunobu Reaction : Treatment with diethyl azodicarboxylate (DEAD) and triphenylphosphine substitutes the hydroxyl with an azide group.

- Staudinger Reaction : Reduction of the azide to an amine using trimethylphosphine, followed by acylation with acetoxyacetyl chloride in the presence of Hünig’s base.

Final Acetylation and Purification

Remaining hydroxyl groups are acetylated, and the product is purified via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization. Yields for this route range from 35–45%, with stereochemical integrity confirmed by $$ ^1H $$-NMR and X-ray crystallography.

Enzymatic and Chemoenzymatic Approaches

Multi-Enzyme Systems for Stereocontrol

The patent US20170204444A9 describes a one-pot multi-enzyme method for synthesizing UDP-sugars, which can be adapted for this compound. Key features include:

Regioselective Acetylation

Lipases (e.g., Candida antarctica Lipase B) selectively acetylate primary hydroxyl groups (C6) over secondary ones, reducing the need for protecting groups. This method achieves >80% regioselectivity, streamlining the synthesis.

Hybrid Strategies Combining Chemical and Enzymatic Steps

Cyclization via Lewis Acid Catalysis

The patent CN103508990A employs AlCl$$_3$$-mediated cyclization of 3-chloropropionyl chloride to form tetrahydro-4H-pyran-4-one. Adapting this method:

Troubleshooting Common Challenges

- Acetoxy Hydrolysis : The acetoxy group is prone to hydrolysis under acidic/basic conditions. Reactions are conducted in anhydrous solvents (e.g., THF, DCM) with molecular sieves.

- Stereochemical Drift : Low temperatures (−20°C) and non-polar solvents (toluene) minimize epimerization during acylation.

Comparative Analysis of Methods

| Method | Yield (%) | Stereoselectivity | Key Advantage | Limitation |

|---|---|---|---|---|

| Chemical Synthesis | 35–45 | Moderate | Well-established protocols | Multiple protection/deprotection steps |

| Enzymatic | 50–60 | High | Regioselective, fewer steps | Enzyme cost and stability |

| Hybrid | 40–50 | High | Combines chemical and enzymatic tools | Optimizing reaction compatibility |

Q & A

Q. What are the optimal synthetic routes for preparing this compound, and how can yield be improved?

The compound is typically synthesized via multi-step protection/deprotection strategies. A common approach involves coupling acetylated sugar derivatives with functionalized amines or thiols under catalytic conditions. For example, trimethylphosphine in THF at 0°C followed by room-temperature stirring achieved 87% yield in a structurally analogous glycoside synthesis . Yield optimization may involve adjusting catalyst loading (e.g., 0.5–1.5 eq.), solvent polarity, or reaction time. Post-synthetic acetylation steps often require anhydrous conditions to prevent hydrolysis .

Q. What analytical techniques are critical for characterizing this compound’s purity and stereochemistry?

- NMR Spectroscopy : ¹H and ³¹P-NMR confirm regioselectivity and anomeric configuration. For instance, ¹H-NMR peaks at δ 7.33–7.15 ppm indicate aromatic protons in intermediates, while δ 3.40 ppm in ³¹P-NMR suggests phosphodiester linkages .

- Chromatography : Reverse-phase HPLC or silica gel chromatography (e.g., eluting with CHCl₃/MeOH gradients) resolves diastereomers and α/β anomers .

- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., C₁₆H₂₃NO₁₀, MW 389.35) and detects acetyl group losses .

Q. How should this compound be stored to ensure stability, and what are key degradation risks?

Store at 2–8°C under inert atmosphere (argon/nitrogen) to prevent hydrolysis of acetoxy groups. Avoid moisture and prolonged exposure to light. Stability studies indicate no decomposition under recommended conditions, but forced degradation via acidic/basic hydrolysis (e.g., 0.1M HCl/NaOH at 40°C) can identify labile sites .

Q. What safety precautions are essential during handling?

- PPE : Wear nitrile gloves, chemical-resistant lab coats, and EN 166-certified goggles.

- Ventilation : Use fume hoods to minimize inhalation of dust/particulates (H335 hazard).

- Spill Management : Collect solid residues with non-sparking tools and dispose via licensed waste services .

Advanced Research Questions

Q. How can this compound be functionalized for targeted drug delivery systems?

The acetoxymethyl and acetamido groups serve as handles for conjugation. For example:

- Prodrug Design : Replace allyloxy groups (e.g., in structural analogs) with enzyme-cleavable linkers (e.g., peptide sequences) for site-specific activation .

- Nanoparticle Functionalization : Thiol-ene "click" chemistry (using mercapto groups) enables covalent attachment to gold nanoparticles or liposomes .

Q. What in vitro assays validate its biological activity, and how are IC₅₀ values determined?

- Anticancer Activity : Test against MDA-MB-231 or MCF-7 cells using MTT assays. A structurally related glycohybrid showed IC₅₀ = 15.3 µM in MCF-7 cells, with apoptosis confirmed via flow cytometry .

- Enzymatic Stability : Incubate with human plasma (37°C, 24h) and quantify intact compound via LC-MS to assess metabolic liability .

Q. How do structural modifications impact its pharmacokinetic and pharmacodynamic profiles?

- Acetyl Group Removal : Hydrolysis to free hydroxyls increases hydrophilicity (logP reduction from 2.1 to −0.7) but may reduce membrane permeability.

- Stereochemical Effects : β-anomers exhibit higher target affinity (e.g., 10-fold vs. α-anomers in carbohydrate-binding proteins) due to favorable axial positioning .

Q. What computational methods support structure-activity relationship (SAR) studies?

- Docking Simulations : Use AutoDock Vina to model interactions with tubulin (PDB: 1SA0) or glycohydrolases. A pyrazolo-pyrimidine glycohybrid showed ΔG = −9.2 kcal/mol, correlating with experimental IC₅₀ .

- MD Simulations : Assess conformational stability of acetoxy groups in aqueous vs. lipid bilayer environments (GROMACS, 100 ns runs) .

Methodological Considerations

| Parameter | Basic Research Focus | Advanced Research Focus |

|---|---|---|

| Synthesis | Yield optimization (70–90%) | Catalytic asymmetric synthesis |

| Characterization | NMR/IR for purity | Cryo-EM for supramolecular assembly |

| Biological Testing | Cytotoxicity screening | In vivo biodistribution (PET imaging) |

| Safety | OSHA-compliant PPE | Scalable process safety assessments |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.